1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F4OS It is characterized by the presence of a fluorine atom and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of the trifluoromethylthio group and the fluorine atom onto the phenyl ring, followed by the formation of the propan-2-one moiety. One common synthetic route involves the trifluoromethylation of a suitable precursor, followed by fluorination and subsequent ketone formation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine and trifluoromethylthio groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The fluorine and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds such as:
1-(3-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with an additional trifluoromethyl group.
3-(Trifluoromethyl)phenyl isocyanate: Contains a trifluoromethyl group but differs in functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H8F4OS |
---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-[3-fluoro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4OS/c1-6(15)2-7-3-8(11)5-9(4-7)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
OHSYDVRFWALUDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)F |
Origin of Product |
United States |
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